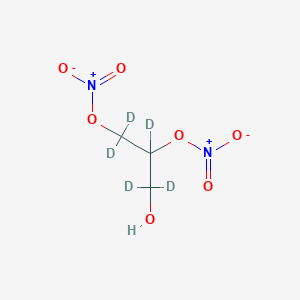

1,2-Dinitroglycerin-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C3H6N2O7 |

|---|---|

分子量 |

187.12 g/mol |

IUPAC名 |

(1,1,2,3,3-pentadeuterio-1-hydroxy-3-nitrooxypropan-2-yl) nitrate |

InChI |

InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2/i1D2,2D2,3D |

InChIキー |

GFVHBTOOPNJKLV-UXXIZXEISA-N |

異性体SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O[N+](=O)[O-])O[N+](=O)[O-])O |

正規SMILES |

C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O |

製品の起源 |

United States |

Foundational & Exploratory

1,2-Dinitroglycerin-d5 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dinitroglycerin-d5 (d5-1,2-GDN) is a stable, isotopically labeled form of 1,2-dinitroglycerin (B1197951), a primary and pharmacologically active metabolite of the vasodilator drug, nitroglycerin (glyceryl trinitrate, GTN). Due to its chemical identity with the endogenous metabolite, but with a distinct mass, d5-1,2-GDN serves as an invaluable internal standard for quantitative bioanalytical studies. Its use in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays allows for the precise and accurate measurement of 1,2-dinitroglycerin in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical applications of this compound.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its use as a reference standard in analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₃HD₅N₂O₇ | [1] |

| Molecular Weight | 187.12 g/mol | [1] |

| CAS Number | 2714484-73-6 | [2] |

| Synonyms | 3-Hydroxypropane-1,2-diyl-1,1,2,3,3-d5 dinitrate | [3] |

| Physical State | Typically supplied as a solution in acetonitrile | [1] |

| Storage Conditions | Store at -20°C for long-term storage | [1] |

| Purity (by HPLC) | Typically ≥98% | [1] |

| Isotopic Purity | Information not publicly available, typically >99% for deuterated standards. |

Metabolic Pathway of Nitroglycerin

1,2-Dinitroglycerin is a major metabolite formed during the biotransformation of nitroglycerin. This metabolic process is crucial for the pharmacological action of nitroglycerin, which involves the release of nitric oxide (NO), a potent vasodilator. The metabolic cascade is depicted in the diagram below.

Caption: Metabolic pathway of nitroglycerin to its dinitrate and mononitrate metabolites.

Signaling Pathway of Vasodilation

The vasodilatory effects of nitroglycerin and its active metabolites, including 1,2-dinitroglycerin, are mediated by the release of nitric oxide. NO activates a signaling cascade within vascular smooth muscle cells, leading to relaxation and an increase in blood vessel diameter.

Caption: Signaling pathway of nitric oxide-mediated vasodilation.

Experimental Protocols

General Synthesis of Deuterated Nitroglycerin Derivatives

A specific, detailed protocol for the synthesis of this compound is not publicly available. However, a general approach can be inferred from the synthesis of nitroglycerin and other isotopically labeled compounds. The synthesis would likely involve the use of deuterated glycerol as a starting material.

Materials:

-

Glycerol-d5

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Dichloromethane

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

A nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

-

Glycerol-d5 is added dropwise to the cooled and stirred nitrating mixture, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified time at low temperature.

-

The reaction mixture is then poured onto crushed ice, and the crude deuterated nitroglycerin product is extracted with dichloromethane.

-

The organic layer is washed with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude deuterated nitroglycerin.

-

Purification of the dinitrate isomers from the crude product would typically be achieved using silica gel column chromatography with an appropriate solvent system.

Quantification of 1,2-Dinitroglycerin in Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a generalized protocol for the analysis of 1,2-dinitroglycerin in a biological matrix, employing d5-1,2-GDN as an internal standard. Specific parameters would need to be optimized for the particular instrumentation and matrix used.

Workflow Diagram:

Caption: Workflow for the quantification of 1,2-dinitroglycerin in plasma.

Methodology:

-

Sample Preparation: A known volume of plasma is aliquoted. A precise amount of this compound internal standard solution is added.

-

Protein Precipitation: A protein precipitating agent, such as cold acetonitrile, is added to the plasma sample to precipitate proteins.

-

Extraction: The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte and internal standard, is transferred to a clean tube.

-

Concentration: The supernatant is evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a specific volume of the mobile phase used for the LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatography: The reconstituted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of an additive like ammonium (B1175870) formate (B1220265) to improve ionization, is used to separate 1,2-dinitroglycerin from other components.

-

Mass Spectrometry: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both 1,2-dinitroglycerin and this compound are monitored.

-

-

Quantification: The concentration of 1,2-dinitroglycerin in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled compound and a constant concentration of the internal standard.

Spectroscopic Data (Representative)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Due to deuteration, proton signals will be largely absent. Residual proton signals, if any, would appear in the regions characteristic of glycerin backbone protons, but with significantly reduced intensity and potentially altered multiplicity due to deuterium (B1214612) coupling. |

| ¹³C NMR | Signals corresponding to the three carbon atoms of the glycerol backbone are expected. The chemical shifts would be similar to those of non-deuterated 1,2-dinitroglycerin. Deuterium coupling may lead to splitting of the carbon signals into multiplets. |

| Mass Spectrometry (MS) | The molecular ion ([M-H]⁻ in negative ESI) would be observed at m/z 186.0. The isotopic pattern would be distinct from the non-deuterated analog due to the presence of five deuterium atoms. Fragmentation would likely involve the loss of nitrate (B79036) groups. |

| Infrared (IR) Spectroscopy | Strong absorption bands characteristic of the nitrate ester group (O-NO₂) are expected around 1630-1650 cm⁻¹ (asymmetric stretch) and 1270-1285 cm⁻¹ (symmetric stretch). C-D stretching vibrations would be observed around 2100-2250 cm⁻¹, replacing the C-H stretches seen in the non-deuterated compound. |

Conclusion

This compound is a critical tool for researchers in pharmacology and drug metabolism. Its use as an internal standard enables the reliable quantification of the active metabolite 1,2-dinitroglycerin, which is essential for pharmacokinetic and pharmacodynamic studies of nitroglycerin. While detailed synthetic and spectroscopic data for the deuterated compound are not widely published, the information provided in this guide offers a solid foundation for its application in a research setting. Further optimization of analytical methods will be necessary based on the specific experimental context and available instrumentation.

References

An In-depth Technical Guide to 1,2-Dinitroglycerin-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dinitroglycerin-d5 is a deuterated analog of 1,2-dinitroglycerin (B1197951), a primary active metabolite of the vasodilator drug nitroglycerin (glyceryl trinitrate, GTN). Due to the kinetic isotope effect, deuterated compounds like this compound are invaluable tools in pharmaceutical research, particularly in metabolic studies, pharmacokinetics, and as internal standards for quantitative bioanalysis. This guide provides a comprehensive overview of this compound, including its chemical properties, analytical methodologies for its quantification, and its role in relevant biological pathways.

Core Data and Properties

The physicochemical properties of this compound are summarized in the table below. These data are essential for the handling, storage, and analytical method development for this compound.

| Property | Value | Reference |

| CAS Number | 2714484-73-6 | [1] |

| Molecular Formula | C₃HD₅N₂O₇ | [1][2] |

| Molecular Weight | 187.12 g/mol | [1][2] |

| IUPAC Name | 3-hydroxypropane-1,2-diyl-1,1,2,3,3-d5 dinitrate | [1] |

| Synonyms | 1,2-Dinitroglycerin D5, 3-Hydroxypropane-1,2-diyl-1,1,2,3,3-d5 dinitrate | [1] |

| Storage Conditions | 2-8°C Refrigerator or Freezer (-20°C) for long-term storage | [1][2] |

| Physical Appearance | Not explicitly stated, but is typically supplied as a solution | [2] |

Synthesis

A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the searched literature. However, the general synthetic approach would involve the nitration of a deuterated glycerol (B35011) precursor. The synthesis of nitroglycerin involves the nitration of glycerol using a mixture of nitric acid and sulfuric acid.[3] A plausible route for the synthesis of this compound would be:

-

Preparation of Glycerol-d5: A deuterated glycerol precursor, glycerol-1,1,2,3,3-d5, would be required. This could be synthesized through various established methods for deuterium (B1214612) labeling.

-

Controlled Nitration: The glycerol-d5 would then undergo a controlled nitration reaction, likely using a nitrating agent under carefully controlled temperature conditions to favor the formation of the dinitrate over the trinitrate product. The reaction would yield a mixture of dinitroglycerin-d5 isomers (1,2- and 1,3-dinitroglycerin-d5).

-

Purification: The resulting mixture would be purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the this compound isomer.

Biological Significance and Signaling Pathway

1,2-Dinitroglycerin is a biologically active metabolite of nitroglycerin. The bioactivation of nitroglycerin to produce nitric oxide (NO) or a related species is crucial for its vasodilatory effects. This process is primarily mediated by the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2). The metabolic pathway and the subsequent signaling cascade are outlined below.

Caption: Metabolic activation of nitroglycerin and the cGMP signaling pathway.

Experimental Protocols

The quantification of 1,2-dinitroglycerin in biological matrices is typically achieved using mass spectrometry-based methods due to their high sensitivity and specificity. Below are detailed methodologies for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of 1,2-Dinitroglycerin

This protocol is adapted from a method for the analysis of nitroglycerin and its dinitrate metabolites in blood plasma.[4]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of an appropriate internal standard solution (e.g., o-iodobenzyl alcohol).

-

Add 4 mL of toluene (B28343) and vortex for 20 minutes.

-

Centrifuge the mixture at 3000 rpm for 5 minutes at 10°C.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of hexane (B92381) containing 2% triethylamine.

-

Transfer the reconstituted sample to a GC vial with a micro-insert for analysis.

2. GC-MS Instrumentation and Conditions:

| Parameter | Condition |

| Gas Chromatograph | Shimadzu GC-MS system or equivalent |

| Column | Capillary column suitable for nitroaromatic compounds (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 200°C |

| Carrier Gas | Helium |

| Oven Program | An appropriate temperature gradient to separate 1,2- and 1,3-dinitroglycerin |

| Mass Spectrometer | Single quadrupole or triple quadrupole mass spectrometer |

| Ionization Mode | Negative Chemical Ionization (NCI) |

| Reagent Gas | Methane |

| Ion Source Temperature | 200°C |

| Interface Temperature | 200°C |

| Monitored Ions (m/z) | For 1,2-Dinitroglycerin: 46.0, 62.0 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of 1,2-Dinitroglycerin

This protocol is based on a method for the simultaneous determination of nitroglycerin and its dinitrate metabolites.[5]

1. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound if quantifying the unlabeled analyte).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition |

| Liquid Chromatograph | Agilent 1200 series or equivalent |

| Column | Allure Aqueous C18 (100 mm x 2.1 mm) or similar reversed-phase column |

| Mobile Phase A | Water with 0.025 mM Ammonium Chloride |

| Mobile Phase B | Methanol with 0.025 mM Ammonium Chloride |

| Gradient | A linear gradient to achieve separation of 1,2- and 1,3-dinitroglycerin |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode |

| Multiple Reaction Monitoring (MRM) Transitions | To be optimized for this compound and the internal standard. For unlabeled 1,2-dinitroglycerin, precursor and product ions would be selected. |

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological sample.

Caption: General workflow for quantitative analysis of this compound.

Conclusion

This compound is a critical analytical tool for researchers in pharmacology and drug development. Its use as an internal standard in mass spectrometric assays ensures accurate and precise quantification of its unlabeled counterpart in complex biological matrices. Understanding its formation through the metabolic activation of nitroglycerin and its role in the NO/cGMP signaling pathway provides valuable insights into the mechanism of action of nitrate (B79036) vasodilators. The experimental protocols provided in this guide offer a starting point for the development of robust analytical methods for this important molecule.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Nitroglycerin synthesis - chemicalbook [chemicalbook.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to 1,2-Dinitroglycerin-d5: Properties, Analysis, and Application

This technical guide provides a comprehensive overview of 1,2-Dinitroglycerin-d5, a deuterated stable isotope of a primary metabolite of Nitroglycerin. It is intended for researchers, scientists, and drug development professionals. This document details its physicochemical properties, molecular weight, and its critical role as an internal standard in quantitative bioanalysis. Furthermore, it outlines a detailed experimental protocol for its application in a typical liquid chromatography-mass spectrometry (LC-MS) workflow.

Introduction to this compound

1,2-Dinitroglycerin is a major plasma metabolite of the vasodilator drug, Nitroglycerin. The deuterated form, this compound, is a stable isotope-labeled compound where five hydrogen atoms have been replaced by deuterium (B1214612).[1] This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry.[2]

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest.[3] They co-elute chromatographically and exhibit similar ionization efficiency, which allows them to accurately correct for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[3][4][5]

Physicochemical Properties and Molecular Weight

The key to understanding the utility of this compound is its precise molecular composition. The non-deuterated form, 1,2-Dinitroglycerin, has the chemical formula C₃H₆N₂O₇.[6][7] In the d5 variant, five hydrogen atoms on the glycerol (B35011) backbone are substituted with deuterium (²H or D).

Chemical Structure:

-

1,2-Dinitroglycerin: HO-CH₂-CH(ONO₂)-CH₂(ONO₂)

-

This compound: The IUPAC name is 3-hydroxypropane-1,2-diyl dinitrate-D5.[1] The SMILES notation is OC([2H])([2H])C(O--INVALID-LINK--=O)([2H])C([2H])([2H])O--INVALID-LINK--=O.[1]

The molecular weight is calculated based on the atomic masses of its constituent elements. The inclusion of five deuterium atoms significantly increases the mass, allowing it to be distinguished from the endogenous analyte by a mass spectrometer.

| Element | Symbol | Count in C₃HD₅N₂O₇ | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 3 | 12.011 | 36.033 |

| Hydrogen | H | 1 | 1.008 | 1.008 |

| Deuterium | D or ²H | 5 | 2.014 | 10.070 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 7 | 15.999 | 111.993 |

| Total | Molecular Weight | 187.12 |

Table 1: Calculation of the molecular weight for this compound (C₃HD₅N₂O₇). The final molecular weight is 187.12 g/mol .[1][8]

Application in Bioanalytical Methods

Nitroglycerin is rapidly metabolized in the body to its dinitrate and mononitrate metabolites.[9] Accurate quantification of these metabolites, such as 1,2-Dinitroglycerin, is crucial for pharmacokinetic and metabolism studies.[10][11] this compound serves as an essential tool for these analyses.

The following section details a standard protocol for the quantification of 1,2-Dinitroglycerin in a biological matrix (e.g., human plasma) using this compound as an internal standard.

This protocol describes a protein precipitation method for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1. Materials and Reagents

-

Human plasma (K₂EDTA)

-

1,2-Dinitroglycerin analytical standard

-

This compound internal standard solution (e.g., 1.0 mg/mL in acetonitrile)[1]

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

3.2. Preparation of Solutions

-

Stock Solutions: Prepare 1 mg/mL stock solutions of 1,2-Dinitroglycerin and this compound in acetonitrile.

-

Working Solutions: Serially dilute the stock solutions to create calibration standards (e.g., 0.5 - 100 ng/mL) and a fixed concentration internal standard working solution (e.g., 20 ng/mL).

3.3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions:

-

1,2-Dinitroglycerin: Q1: 181.0 -> Q3: 62.0

-

This compound: Q1: 186.0 -> Q3: 62.0 (Note: MRM transitions are hypothetical and require optimization).

-

3.5. Data Analysis

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Visualizations

The following diagram illustrates the major steps in the bioanalytical workflow described above.

Caption: Workflow for quantifying 1,2-Dinitroglycerin using a deuterated internal standard.

This diagram illustrates how an internal standard corrects for variability during analysis.

References

- 1. clearsynth.com [clearsynth.com]

- 2. clearsynth.com [clearsynth.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. texilajournal.com [texilajournal.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Glyceryl 1,2-Dinitrate | C3H6N2O7 | CID 79076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [1,2-Dinitroglycerin (2 ampules x 1 mL)] - CAS [621-65-8] [store.usp.org]

- 8. 1,3-Dinitroglycerin-d5 | C3H6N2O7 | CID 129010185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. Determination of nitroglycerin and its dinitrate metabolites in urine by gas chromatography-mass spectrometry as potential biomarkers for occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling of Dinitroglycerin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of dinitroglycerin, a critical tool in pharmaceutical research for understanding the metabolism, pharmacokinetics, and mechanism of action of its parent compound, nitroglycerin. This document details the synthesis, analysis, and application of isotopically labeled dinitroglycerin, with a focus on providing actionable experimental protocols and clearly presented quantitative data.

Introduction to Isotopic Labeling of Dinitroglycerin

Isotopic labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)[1]. In the context of dinitroglycerin, a primary metabolite of the vasodilator drug nitroglycerin, isotopic labeling allows researchers to trace its metabolic fate, quantify its concentration in biological matrices with high precision, and elucidate its enzymatic pathways[][3]. The use of stable isotopes is particularly advantageous in clinical studies as they are non-radioactive and safe for human administration[4].

The primary applications for isotopically labeled dinitroglycerin include:

-

Pharmacokinetic and Bioavailability Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of dinitroglycerin and its parent drug, nitroglycerin[5][6].

-

Metabolic Pathway Elucidation: To track the conversion of nitroglycerin to its dinitrate and mononitrate metabolites and ultimately to nitric oxide (NO), the key signaling molecule responsible for vasodilation[7].

-

Internal Standards for Quantitative Analysis: Labeled dinitroglycerin serves as an ideal internal standard for mass spectrometry-based quantification, correcting for variations in sample preparation and instrument response[3].

Synthesis of Isotopically Labeled Dinitroglycerin

The synthesis of isotopically labeled dinitroglycerin typically involves the nitration of an isotopically labeled glycerol (B35011) backbone or the use of a labeled nitrating agent. While specific, detailed protocols for the synthesis of isotopically labeled dinitroglycerin are not extensively published in the public domain, a general and representative procedure can be outlined based on the known chemistry of glycerol nitration[8][9].

2.1. General Synthetic Approach

The core of the synthesis is the acid-catalyzed nitration of glycerol. To introduce an isotopic label, one of the following strategies is employed:

-

¹³C-Labeling: Synthesis begins with commercially available ¹³C-labeled glycerol.

-

Deuterium-Labeling: Deuterated glycerol is used as the starting material.

-

¹⁵N-Labeling: The nitration is performed using ¹⁵N-labeled nitric acid[10].

The following is a representative protocol for the synthesis of dinitroglycerin, which can be adapted for isotopically labeled precursors.

2.2. Representative Experimental Protocol: Nitration of Glycerol

This protocol is based on general laboratory procedures for the nitration of glycerol to produce a mixture of nitroglycerin and its dinitrate and mononitrate esters[11][12][13]. Extreme caution is advised when performing this synthesis, as nitroglycerin and its derivatives are explosive. This reaction should only be carried out by experienced chemists in a controlled laboratory setting with appropriate safety measures.

Materials:

-

Glycerol (or isotopically labeled glycerol, e.g., Glycerol-¹³C₃, Glycerol-d₅)

-

Concentrated Nitric Acid (69-71%) (or ¹⁵N-Nitric Acid)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice-salt bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 or 2:1 molar ratio of nitric acid to glycerol) is prepared and cooled to 0-5 °C in an ice-salt bath[11][12].

-

Glycerol is added dropwise from the dropping funnel to the stirred acid mixture, ensuring the temperature does not exceed 20 °C to prevent runaway reactions and decomposition[13].

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 20 °C) for a specific duration (e.g., 1-3 hours) to achieve the desired degree of nitration[12].

-

The reaction mixture is then carefully poured onto crushed ice to quench the reaction.

-

The product is extracted with dichloromethane.

-

The organic layer is washed with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature to yield the crude product mixture.

-

The dinitroglycerin isomers are then purified from the mixture, typically using column chromatography.

2.3. Purification and Characterization

The purification of dinitroglycerin from the reaction mixture is crucial. High-performance liquid chromatography (HPLC) is a suitable technique for separating 1,2- and 1,3-dinitroglycerin (B1213736) from nitroglycerin and mononitroglycerin[14].

The synthesized labeled dinitroglycerin should be characterized to confirm its identity and determine the isotopic enrichment. This is typically achieved using:

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the degree of isotopic labeling.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the position of the isotopic labels (for ¹³C and deuterium).

Quantitative Data

3.1. Synthesis and Reaction Conditions

The nitration of glycerol can be optimized to favor the formation of dinitroglycerin. The table below summarizes key parameters from studies on the synthesis of unlabeled dinitroglycerin, which can serve as a starting point for the synthesis of labeled analogues.

| Parameter | Value/Range | Reference |

| Reaction Temperature | 10-30 °C | [11][12] |

| Optimal Temperature | 20 °C | [12] |

| Molar Ratio (Nitric Acid:Glycerol) | 1:1 to 7:1 | [12] |

| Optimal Molar Ratio | 5:1 | [12] |

| Nitric Acid Concentration | 69% | [12] |

3.2. Pharmacokinetic Data

Isotopically labeled dinitroglycerin is instrumental in pharmacokinetic studies. The following table presents example data from a study that utilized ¹⁵N-labeled nitroglycerin to investigate the bioavailability of its dinitrate metabolites.

| Analyte | Mean AUC (ng·h/mL) ± SD | Reference |

| 1,2-Glyceryl Dinitrate (1,2-GDN) | 44.6 ± 15.8 | [5] |

| 1,3-Glyceryl Dinitrate (1,3-GDN) | 9.3 ± 2.9 | [5] |

Signaling Pathways and Experimental Workflows

4.1. Metabolic Pathway of Nitroglycerin to Dinitroglycerin

Nitroglycerin is bioactivated in the body to produce nitric oxide (NO), which is the ultimate mediator of its vasodilatory effects. A key step in this pathway is the conversion of nitroglycerin to 1,2-dinitroglycerin, a reaction catalyzed by the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2).

4.2. Experimental Workflow for a Pharmacokinetic Study

A typical pharmacokinetic study using isotopically labeled dinitroglycerin involves the administration of the labeled compound, collection of biological samples over time, and subsequent analysis by mass spectrometry.

Conclusion

Isotopically labeled dinitroglycerin is an indispensable tool for advancing our understanding of nitroglycerin's pharmacology. This guide has provided a framework for the synthesis, quantification, and application of these labeled compounds. While specific synthetic protocols for labeled dinitroglycerin are not widely disseminated, the principles of glycerol nitration, combined with the use of labeled starting materials, provide a clear path for their production. The detailed metabolic pathway and experimental workflow presented herein offer a solid foundation for researchers and drug development professionals to design and execute robust studies in this area.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. metsol.com [metsol.com]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacokinetics of nitroglycerin and its metabolites after administration of sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable isotope-assisted LC-MS/MS monitoring of glyceryl trinitrate bioactivation in a cell culture model of nitrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 9. Kinetic Modeling of Nitration of Glycerol | Astuti | Modern Applied Science | CCSE [ccsenet.org]

- 10. smartachievers.online [smartachievers.online]

- 11. researchgate.net [researchgate.net]

- 12. arpnjournals.org [arpnjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. epa.gov [epa.gov]

physical characteristics of 1,2-Dinitroglycerin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,2-Dinitroglycerin-d5. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Core Physical and Chemical Properties

This compound is a deuterated analog of 1,2-Dinitroglycerin, a primary metabolite of the vasodilator Nitroglycerin. The incorporation of five deuterium (B1214612) atoms makes it a valuable internal standard for quantitative analysis in pharmacokinetic and metabolic studies of Nitroglycerin.

Below is a summary of its key physical and chemical properties. It is important to note that while some data is specific to the deuterated form, other physical properties are derived from its non-deuterated counterpart, 1,2-Dinitroglycerin, or the parent compound, Nitroglycerin, due to the limited availability of data for the deuterated species.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 1,2-Dinitroglycerin | Nitroglycerin |

| Molecular Formula | C₃HD₅N₂O₇[1] | C₃H₆N₂O₇[2][3] | C₃H₅N₃O₉ |

| Molecular Weight | 187.12 g/mol [1] | 182.09 g/mol [2][4] | 227.09 g/mol |

| CAS Number | 2714484-73-6[5] | 621-65-8[2][3] | 55-63-0 |

| IUPAC Name | 3-hydroxypropane-1,2-diyl dinitrate-D5[1] | (1-hydroxy-3-nitrooxypropan-2-yl) nitrate[4] | propane-1,2,3-triyl trinitrate |

| Synonyms | 3-Hydroxypropane-1,2-diyl-1,1,2,3,3-d5 dinitrate[5] | Glyceryl 1,2-Dinitrate; 1,2-Dinitroglycerol[4] | Glyceryl trinitrate (GTN) |

| Appearance | - | - | Colorless to pale yellow, oily liquid |

| Melting Point | - | - | 13.2 °C[6] |

| Boiling Point | - | - | >50 °C (explodes)[7] |

| Solubility in Water | - | - | 1.4 g/L[7] |

| Storage Conditions | Store at freezer (-20°C) for long term storage[1] | Freeze[8] | - |

| Purity (by HPLC) | 100.00%[1] | - | - |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, methodologies for the parent compound, Nitroglycerin, and its metabolites can be adapted.

Synthesis of Nitroglycerin (General Method)

A common method for the synthesis of Nitroglycerin involves the nitration of glycerol (B35011). This process must be conducted with extreme caution due to the explosive nature of the product.

Materials:

-

Glycerol

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., Magnesium Sulfate)

-

Solvent for extraction (e.g., Dichloromethane)

Procedure:

-

Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid in a flask, cooled in an ice bath.

-

Slowly add glycerol to the cooled nitrating mixture while vigorously stirring, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to proceed for a specified time at a controlled temperature.

-

Carefully pour the reaction mixture over crushed ice.

-

Extract the Nitroglycerin using a suitable organic solvent, such as dichloromethane, in a separatory funnel.

-

Wash the organic layer to remove residual acid.

-

Dry the organic layer over a drying agent.

-

Remove the solvent under reduced pressure to obtain Nitroglycerin.

Disclaimer: This is a generalized procedure and should not be attempted without proper safety precautions, equipment, and a thorough understanding of the risks involved.

Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the simultaneous determination of Nitroglycerin and its dinitrate metabolites, including 1,2-Dinitroglycerin. A deuterated internal standard like this compound is crucial for accurate quantification.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Typical LC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of a modifier like ammonium (B1175870) chloride to improve ionization.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically in the microliter range.

Typical MS Conditions:

-

Ionization Mode: Negative ion mode is often used for nitrate (B79036) esters.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

A published method for the analysis of Nitroglycerin and its dinitrate metabolites utilized a linear gradient of water/methanol with 0.025 mM ammonium chloride on an Allure Aqueous C18 column, with detection in negative ion mode.[9]

Role in Research and Drug Development

The primary application of this compound is as an internal standard in analytical methods.

Caption: Experimental workflow for pharmacokinetic studies using this compound.

The metabolism of Nitroglycerin is a critical aspect of its therapeutic action. Nitroglycerin is metabolized to dinitrate and mononitrate metabolites, with the dinitrates retaining some pharmacological activity. Understanding the formation and clearance of these metabolites is essential for optimizing drug dosage and delivery systems.

Caption: Simplified metabolic pathway of Nitroglycerin.

References

- 1. nitroglycerin [stenutz.eu]

- 2. rsc.org [rsc.org]

- 3. Nitroglycerin dinitrate | C3H5N3O11 | CID 129763543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. Nitroglycerin - Wikipedia [en.wikipedia.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. acs.org [acs.org]

- 8. echemi.com [echemi.com]

- 9. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 1,2-Dinitroglycerin-d5

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 1,2-Dinitroglycerin-d5. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and workflow visualizations.

Introduction

1,2-Dinitroglycerin (1,2-GDN) is a primary active metabolite of the vasodilator Nitroglycerin.[1] The deuterated isotopologue, this compound, serves as a valuable internal standard for quantitative bioanalytical studies using mass spectrometry, aiding in pharmacokinetic and metabolic research.[2] Its precise structural confirmation is critical for its use as a certified reference material. This guide outlines the key analytical techniques and expected data for the comprehensive structural elucidation of this compound.

Analytical Strategy Overview

The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. The overall workflow involves confirming the molecular weight and fragmentation pattern using mass spectrometry, elucidating the carbon-hydrogen framework and the position of deuterium (B1214612) labels using Nuclear Magnetic Resonance (NMR) spectroscopy, and assessing purity using chromatographic methods.

Caption: Overall analytical workflow for the structural elucidation of this compound.

Mass Spectrometry

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. Liquid chromatography-mass spectrometry (LC-MS) is a common method for analyzing nitroglycerin and its metabolites.[3]

Experimental Protocol: LC-MS/MS

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatographic Column : A C18 reversed-phase column is suitable for separation.[3][4]

-

Mobile Phase : A gradient of water and methanol (B129727) or acetonitrile (B52724).[3]

-

Ionization : Electrospray ionization (ESI) in negative ion mode is effective for dinitroglycerin compounds.[3]

-

MS Analysis : Full scan mode to determine the parent ion and tandem MS (MS/MS) to analyze the fragmentation pattern.

Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Chemical Formula | C₃HD₅N₂O₇ |

| Exact Mass | 187.04 Da |

| [M-H]⁻ Ion (m/z) | 186.03 |

| Key Fragment Ions (m/z) | Expected fragments corresponding to the loss of nitro groups and parts of the deuterated glycerol (B35011) backbone. |

digraph "Fragmentation_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];Parent [label="[M-H]⁻\nm/z = 186.03", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="Loss of HNO₃\nm/z = 123.01"]; Frag2 [label="Loss of NO₂\nm/z = 140.02"];

Parent -> Frag1 [label="-63 Da", color="#EA4335"]; Parent -> Frag2 [label="-46 Da", color="#EA4335"]; }

Caption: Hypothetical fragmentation pathway of this compound in negative ion mode MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework and pinpointing the locations of the deuterium atoms.[5] For a deuterated compound, ¹H, ¹³C, and ²H NMR spectra are all informative.

Experimental Protocols

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

Solvent : A non-deuterated solvent such as acetone (B3395972) or acetonitrile for ²H NMR, and a deuterated solvent like acetone-d6 (B32918) or chloroform-d (B32938) for ¹H and ¹³C NMR.

-

¹H NMR : Will show signals for any residual protons. The integration of these signals relative to a known standard can help determine the degree of deuteration.

-

¹³C NMR : Provides information about the carbon backbone. The signals for deuterated carbons will be split into multiplets due to C-D coupling.

-

²H NMR : This is a direct method to observe the deuterium nuclei. It confirms the presence and chemical environment of the deuterium atoms.[6][7]

Expected NMR Data

Table 1: Expected ¹H NMR Data (in Acetone-d6)

| Position | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH-OH | ~3.5-4.0 | Broad Singlet | 1H |

Table 2: Expected ¹³C NMR Data (in Acetone-d6)

| Position | Expected Chemical Shift (ppm) | Multiplicity (due to C-D coupling) | | :--- | :--- | :--- | :--- | | C1 (CD₂) | ~70-75 | Multiplet | | C2 (CD) | ~75-80 | Multiplet | | C3 (CD₂) | ~60-65 | Multiplet |

Table 3: Expected ²H NMR Data (in Acetone)

| Position | Expected Chemical Shift (ppm) | Integration |

| CD₂ (Position 1) | ~4.5-5.0 | 2D |

| CD (Position 2) | ~5.0-5.5 | 1D |

| CD₂ (Position 3) | ~3.5-4.0 | 2D |

Chromatography

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the purity of this compound.[8][9]

Experimental Protocol: HPLC

-

Instrumentation : HPLC system with a UV detector.

-

Column : C18 reversed-phase column.[3]

-

Mobile Phase : Isocratic or gradient elution with a mixture of water and acetonitrile or methanol.[3]

-

Detection : UV detection at a suitable wavelength (e.g., 210 nm).

-

Analysis : The purity is determined by the area percentage of the main peak.

Expected Chromatographic Data

| Parameter | Expected Result |

| Purity (by HPLC) | >98% |

| Retention Time | A single major peak at a characteristic retention time. |

Conclusion

The structural elucidation of this compound is achieved through a multi-technique approach. Mass spectrometry confirms the molecular weight and fragmentation, while a combination of ¹H, ¹³C, and ²H NMR spectroscopy confirms the molecular structure and the specific locations of the deuterium labels. Finally, chromatography verifies the purity of the compound. The data presented in this guide provide a benchmark for the successful characterization of this compound for its use as a reliable internal standard in scientific research.

References

- 1. 1,2-Dinitroglycerin | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable isotope-assisted LC-MS/MS monitoring of glyceryl trinitrate bioactivation in a cell culture model of nitrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 8. Determination of nitroglycerin and its dinitrate metabolites in urine by gas chromatography-mass spectrometry as potential biomarkers for occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. osha.gov [osha.gov]

The Application of Isotopic Labeling in Elucidating the Metabolism of Nitroglycerin: A Technical Guide

An In-depth Exploration of the Use of Stable Isotopes, Including Deuteration and ¹⁵N Labeling, to Unravel the Complex Metabolic Fate of a Cornerstone Vasodilator

This technical guide provides a comprehensive overview of the pivotal role of isotopic labeling in the study of nitroglycerin (glyceryl trinitrate, GTN) metabolism. While the therapeutic use of nitroglycerin dates back to the 19th century, a complete understanding of its bioactivation and metabolic pathways has been a long-standing scientific pursuit. The advent of stable isotope labeling, particularly with ¹⁵N and the strategic application of deuterium (B1214612), has provided researchers with powerful tools to trace the journey of this potent vasodilator and its metabolites in biological systems. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the methodologies and findings in this area.

Introduction: The Need for Isotopic Labeling in Nitroglycerin Research

Nitroglycerin exerts its vasodilatory effects through the release of nitric oxide (NO) or a related species, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to relaxation. However, the metabolic pathways responsible for this bioactivation are complex and have been the subject of extensive research. Isotopic labeling offers a definitive method to track the fate of the nitroglycerin molecule and its constituent atoms, providing unambiguous insights into its metabolic transformation.

The use of stable isotopes, such as deuterium (²H) and nitrogen-15 (B135050) (¹⁵N), offers significant advantages over radioactive isotopes, including enhanced safety and the ability to conduct studies in human subjects with minimal risk. These heavy isotopes can be incorporated into the nitroglycerin molecule, and their journey can be traced using mass spectrometry-based techniques.

Key Metabolic Pathways of Nitroglycerin

The metabolism of nitroglycerin is primarily enzymatic and occurs through two main pathways:

-

Mitochondrial Aldehyde Dehydrogenase (ALDH2) Pathway: This is considered the primary pathway for the bioactivation of nitroglycerin at clinically relevant concentrations. ALDH2, located in the mitochondrial matrix, catalyzes the denitration of GTN to produce 1,2-glyceryl dinitrate (1,2-GDN) and nitrite (B80452) (NO₂⁻). The nitrite is then further reduced to nitric oxide, the ultimate mediator of vasodilation.[1][2]

-

Glutathione (B108866) S-Transferases (GSTs) Pathway: GSTs are a family of enzymes that can also metabolize nitroglycerin. This pathway is generally considered a detoxification or clearance pathway rather than a primary bioactivation route.[3][4] It involves the conjugation of glutathione (GSH) to the nitrate (B79036) group, leading to the formation of nitrite and dinitrate metabolites.[3][4]

The interplay between these pathways and their relative contributions to the overall metabolic profile of nitroglycerin have been a key area of investigation, significantly aided by isotopic labeling studies.

The Role of ¹⁵N-Labeling in Pharmacokinetic Studies

The use of ¹⁵N-labeled nitroglycerin ([¹⁵N]GTN) has been instrumental in elucidating the pharmacokinetics of the parent drug and its metabolites. By administering [¹⁵N]GTN, researchers can distinguish it from endogenous nitrogen-containing compounds and accurately measure its concentration and that of its ¹⁵N-containing metabolites in biological matrices such as plasma and urine.

Quantitative Data from ¹⁵N-Nitroglycerin Studies

Several clinical studies have utilized [¹⁵N]GTN to investigate its bioavailability and metabolic profile. The data from these studies provide valuable insights into the formation and clearance of its primary dinitrate metabolites, 1,2-GDN and 1,3-glyceryl dinitrate (1,3-GDN).

| Parameter | Unlabeled GTN | [¹⁵N]GTN | 1,2-GDN | 1,3-GDN |

| Mean AUC (ng·h/mL) | - | - | 44.6 (±15.8) | 9.3 (±2.9) |

| Mean Total Amount Transdermally Available (mg) | 5.3 (±2.1) | - | - | - |

Table 1: Pharmacokinetic parameters of nitroglycerin and its dinitrate metabolites from a study utilizing a simultaneous intravenous infusion of ¹⁵N-labeled GTN with transdermal application of unlabeled GTN.[1] The AUC values for 1,2-GDN and 1,3-GDN represent the metabolites formed from the unlabeled transdermally delivered GTN. Data are presented as mean (± standard deviation).

These studies have demonstrated that the plasma concentration profiles of nitroglycerin and its metabolites are similar for different transdermal delivery systems.[1] The use of a simultaneous intravenous infusion of [¹⁵N]GTN allows for the correction of changes in systemic clearance during the application of the unlabeled drug, leading to more accurate pharmacokinetic data.[1]

The Potential of Deuteration in Modulating Nitroglycerin Metabolism

While studies specifically on deuterated nitroglycerin metabolites are not widely published, the principles of the kinetic isotope effect (KIE) suggest a significant potential for deuterium substitution to modulate its metabolism. The C-H bond cleavage is often a rate-limiting step in drug metabolism by cytochrome P450 enzymes. Replacing a hydrogen atom with a heavier deuterium atom at a metabolically active site can slow down the rate of metabolism.

In the context of nitroglycerin, strategic deuteration of the glycerol (B35011) backbone could potentially:

-

Alter the rate of denitration: By influencing the enzymatic activity of ALDH2 or GSTs.

-

Shift the metabolic pathway: Potentially favoring one denitration pathway over another.

-

Prolong the half-life of the parent drug or its active metabolites: Leading to a modified pharmacokinetic and pharmacodynamic profile.

Further research into the synthesis and in vivo evaluation of deuterated nitroglycerin analogs is warranted to explore these possibilities.

Experimental Protocols

A comprehensive understanding of the methodologies employed in isotopic labeling studies is crucial for researchers in this field. The following sections outline the key experimental protocols.

Synthesis of Isotopically Labeled Nitroglycerin

Synthesis of ¹⁵N-Labeled Glyceryl Trinitrate ([¹⁵N]GTN):

The synthesis of [¹⁵N]GTN typically involves the nitration of glycerol using a ¹⁵N-labeled nitrating agent. A common method involves the use of ¹⁵N-labeled nitric acid (H¹⁵NO₃) in the presence of a dehydrating agent like sulfuric acid. The reaction is highly exothermic and requires careful temperature control.

Hypothetical Synthesis of Deuterated Glyceryl Trinitrate (d-GTN):

The synthesis of a deuterated analog of nitroglycerin would involve starting with a deuterated glycerol backbone (e.g., glycerol-d₅). This deuterated glycerol would then be nitrated using standard nitrating agents to yield the desired deuterated nitroglycerin.

In Vivo Experimental Design for Pharmacokinetic Studies

A typical experimental design for an in vivo pharmacokinetic study using isotopically labeled nitroglycerin in human subjects involves the following steps:

-

Subject Recruitment and Baseline Measurements: Healthy volunteers are recruited, and baseline physiological parameters are recorded.

-

Administration of Labeled and Unlabeled Drug: In a crossover design, subjects may receive an intravenous infusion of [¹⁵N]GTN simultaneously with a transdermal patch of unlabeled GTN.[1]

-

Blood Sampling: Blood samples are collected at predetermined time intervals.

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Sample Storage: Plasma samples are stored at low temperatures (e.g., -80°C) until analysis.

Sample Preparation and Analytical Methodology

Plasma Sample Preparation:

-

Thawing: Frozen plasma samples are thawed.

-

Internal Standard Addition: A known amount of an internal standard (e.g., a structurally similar compound) is added to each plasma sample to correct for variations in extraction efficiency and instrument response.

-

Extraction: The analytes (GTN and its metabolites) are extracted from the plasma matrix using a suitable organic solvent (e.g., a mixture of methylene (B1212753) chloride and pentane).

-

Evaporation: The organic solvent is evaporated to concentrate the analytes.

-

Reconstitution: The dried extract is reconstituted in a small volume of a suitable solvent for injection into the analytical instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a widely used technique for the analysis of nitroglycerin and its metabolites.

-

Gas Chromatograph (GC) Parameters:

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5MS).

-

Injector: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) can be used. NCI often provides higher sensitivity for nitro compounds.[5]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection Mode: Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring only the specific m/z values of the target analytes and their isotopically labeled counterparts.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in nitroglycerin metabolism and the experimental procedures used to study them is essential for a clear understanding.

Metabolic Pathways

Caption: Metabolic pathways of nitroglycerin.

Experimental Workflow for Isotopic Labeling Study

Caption: Experimental workflow for a pharmacokinetic study.

Conclusion

Isotopic labeling has proven to be an indispensable tool in unraveling the complex metabolism of nitroglycerin. Studies employing ¹⁵N-labeled GTN have provided definitive quantitative data on its pharmacokinetic profile and the formation of its dinitrate metabolites. While the exploration of deuterated nitroglycerin is still in its nascent stages, the principles of the kinetic isotope effect suggest a promising avenue for modulating its metabolism and potentially enhancing its therapeutic properties. This technical guide has provided an in-depth overview of the history, methodologies, and key findings in this field, offering a valuable resource for researchers dedicated to advancing our understanding of this important cardiovascular drug.

References

- 1. Comparative pharmacokinetics and bioavailability of nitroglycerin and its metabolites from Transderm-Nitro, Nitrodisc, and Nitro-Dur II systems using a stable-isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of Nitric Oxide by Aldehyde Dehydrogenase-2 Is Necessary and Sufficient for Vascular Bioactivation of Nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of nitroglycerin by smooth muscle cells. Involvement of glutathione and glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

Preliminary Studies on 1,2-Dinitroglycerin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 1,2-Dinitroglycerin-d5, a deuterated isotopologue of a primary active metabolite of Nitroglycerin. This document summarizes key physicochemical properties, metabolic pathways, pharmacokinetic data, and the mechanism of action. Detailed methodologies for cited experiments are provided to facilitate further research and development.

Physicochemical Properties

This compound is a stable, isotopically labeled form of 1,2-Dinitroglycerin (B1197951), a major metabolite of the vasodilator drug, Nitroglycerin. The deuteration provides a valuable tool for metabolic and pharmacokinetic studies, allowing for precise quantification and differentiation from its endogenous or non-labeled counterparts.

| Property | This compound | 1,2-Dinitroglycerin |

| Molecular Formula | C₃HD₅N₂O₇ | C₃H₆N₂O₇ |

| Molecular Weight | 187.12 g/mol | 182.09 g/mol |

| IUPAC Name | propane-1,2,3-d5-1,2-diyl dinitrate | 1,2-Dinitrooxypropan-3-ol |

| Synonyms | Glyceryl-d5 1,2-dinitrate | GDN-d5, 1,2-GDN-d5 |

Synthesis and Preparation

Conceptual Synthesis Workflow

Step 1: Preparation of Glycerol-d5

Commercially available Glycerol-d8 can be used as a starting material. A selective H/D exchange reaction would be required to replace three deuterium (B1214612) atoms with hydrogen, yielding Glycerol-1,1,2,3,3-d5. This can be a complex process requiring specific catalysts and reaction conditions to achieve the desired isotopic labeling pattern.

Step 2: Nitration of Glycerol-d5

The deuterated glycerol (B35011) is then subjected to a controlled nitration reaction. This typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions to favor the formation of the dinitrate ester at the 1 and 2 positions. The reaction of glycerol with nitric acid can produce a mixture of mono-, di-, and trinitrated products, necessitating a purification step, usually by chromatography, to isolate the desired this compound.

Metabolism and Pharmacokinetics

1,2-Dinitroglycerin is an active metabolite of Nitroglycerin, contributing to its overall therapeutic effect. The use of this compound as an internal standard in pharmacokinetic studies allows for accurate quantification of the non-labeled metabolite.

Metabolic Pathway of Nitroglycerin

Nitroglycerin is metabolized in the liver and other tissues, including red blood cells and vascular walls, primarily by mitochondrial aldehyde dehydrogenase (ALDH2) and glutathione (B108866) S-transferases. This process leads to the formation of dinitrate and mononitrate metabolites.

Pharmacokinetic Parameters of 1,2-Dinitroglycerin (in Rats)

Pharmacokinetic studies in rats have provided valuable data on the disposition of 1,2-Dinitroglycerin.

| Parameter | Value |

| Clearance | 32.3 ± 4.5 mL/min/kg |

| Volume of Distribution (Vd) | 695 ± 123 mL/kg |

| Mean Residence Time (MRT) | 22.0 ± 2.8 min |

Data from intravenous infusion studies in Sprague-Dawley rats.[1]

Mechanism of Action: Vasodilation

The primary pharmacological effect of 1,2-Dinitroglycerin, similar to its parent compound, is vasodilation. This effect is mediated through the release of nitric oxide (NO) and the subsequent activation of the cGMP signaling pathway in vascular smooth muscle cells.

Signaling Pathway of Vasodilation

1,2-Dinitroglycerin acts as a pro-drug, releasing nitric oxide which then activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn activates myosin light chain phosphatase. This results in the dephosphorylation of myosin light chains, leading to the relaxation of vascular smooth muscle and vasodilation. Studies have shown that 1,2-dinitroglycerin is approximately 10 times less potent as a vasodilator than nitroglycerin.

Experimental Protocols

Detailed protocols are essential for the replication and advancement of research. Below are overviews of key experimental methodologies.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of 1,2-Dinitroglycerin.

Methodology Overview:

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: Intravenous infusion of 1,2-Dinitroglycerin at a constant rate.[1]

-

Blood Sampling: Serial blood samples are collected from the jugular vein at predetermined time points during and after the infusion.

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.

-

Quantification: Plasma concentrations of 1,2-Dinitroglycerin and its metabolites are determined using a validated analytical method, such as GC-MS or LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters (Clearance, Volume of Distribution, Mean Residence Time) are calculated using appropriate software and modeling techniques.

In Vitro Metabolism Studies

Objective: To investigate the metabolic fate of Nitroglycerin and the formation of its dinitrate metabolites.

Methodology Overview:

-

System: Cultured cells (e.g., hepatocytes, vascular smooth muscle cells) or subcellular fractions (e.g., liver microsomes).

-

Incubation: The biological system is incubated with Nitroglycerin at a physiological temperature (37°C).

-

Sample Collection: Aliquots of the incubation mixture are collected at various time points.

-

Metabolite Extraction: The reaction is quenched, and metabolites are extracted from the mixture using an appropriate organic solvent.

-

Analysis: The concentrations of the parent drug and its metabolites (1,2- and 1,3-dinitroglycerin) are quantified by LC-MS or GC-MS.

-

Data Analysis: The rate of metabolism and the formation of different metabolites are determined.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify 1,2-Dinitroglycerin in biological matrices.

Methodology Overview:

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., a deuterated analog like this compound).

-

Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC injection.

-

-

GC-MS Conditions:

-

Column: A capillary column suitable for the separation of nitrates (e.g., a low-polarity phase).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless or on-column injection.

-

Temperature Program: An optimized temperature gradient to ensure separation of the analytes.

-

MS Detection: Electron ionization (EI) or negative chemical ionization (NCI) can be used. Selected Ion Monitoring (SIM) mode is employed for enhanced sensitivity and selectivity, monitoring characteristic ions of 1,2-Dinitroglycerin and the internal standard.

-

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of the analyte in the samples is determined by comparing its peak area to that of the internal standard.

Conclusion

This compound is a critical tool for advancing our understanding of the metabolism and pharmacokinetics of Nitroglycerin. The data summarized in this guide highlight its role as an active metabolite with significant vasodilatory effects. The provided experimental frameworks offer a foundation for researchers to design and execute further studies in this area. Future research should focus on elucidating the specific enzymes involved in the formation of 1,2-Dinitroglycerin in different tissues and further characterizing its pharmacological profile. The development of a detailed, publicly available synthesis protocol for this compound would greatly benefit the scientific community.

References

Thermal Stability of 1,2-Dinitroglycerin-d5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dinitroglycerin (1,2-GDN) is a primary metabolite of the vasodilator drug Nitroglycerin. The deuterated isotopologue, 1,2-Dinitroglycerin-d5, serves as an internal standard in pharmacokinetic and metabolic studies. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and use in analytical methodologies. This technical guide summarizes the available thermal stability data for related nitrate (B79036) esters and outlines the standard experimental protocols for its determination.

Quantitative Thermal Stability Data

The following table summarizes the thermal decomposition data for Nitroglycerin, the parent compound of 1,2-Dinitroglycerin. This data provides an estimate of the thermal behavior expected for 1,2-Dinitroglycerin and its d5 analogue.

| Compound | Parameter | Value | Method |

| Nitroglycerin | Decomposition Temperature | 50-60 °C | Not specified |

| Nitroglycerin | Explosion Temperature (5 sec) | 222 °C | Not specified |

| Nitroglycerin | Exothermic Decomposition Peak | 180 °C (453 K) | SC-DSC |

| Nitroglycerin | Enthalpy of Decomposition | -1414 kJ/mol | Calculation |

Experimental Protocols

The thermal stability of energetic materials like nitrate esters is typically investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transition temperatures and enthalpies.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or copper crucible.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range.

-

Data Analysis: The resulting DSC curve, a plot of heat flow versus temperature, is analyzed to identify exothermic or endothermic events. The onset temperature and the peak maximum of an exothermic peak are indicative of the decomposition temperature. The area under the peak is proportional to the enthalpy of the transition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to study the kinetics of decomposition.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrument Setup: The TGA instrument is purged with an inert or reactive gas at a controlled flow rate.

-

Temperature Program: The sample is heated at a constant rate through a temperature range where decomposition is expected.

-

Data Analysis: The TGA curve, a plot of mass versus temperature, shows the temperature at which mass loss occurs. The derivative of the TGA curve (DTG curve) can be used to determine the temperature of the maximum rate of mass loss.

Visualizations

The following diagrams illustrate the typical workflows for DSC and TGA experiments.

Methodological & Application

Application Note: Quantitative Analysis of 1,2-Dinitroglycerin in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantification of 1,2-Dinitroglycerin (1,2-GDN), a primary active metabolite of Nitroglycerin (NTG), in human plasma. The method employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes 1,2-Dinitroglycerin-d5 as a stable isotope-labeled (SIL) internal standard to ensure high accuracy and precision. The use of a SIL internal standard is the preferred approach for quantitative bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2] This protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Nitroglycerin is a widely used medication for the treatment of angina and acute heart failure.[3] Its therapeutic effects are mediated through its active metabolites, primarily 1,2-Dinitroglycerin (1,2-GDN) and 1,3-Dinitroglycerin (1,3-GDN).[4] Accurate quantification of these metabolites in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[5]

Challenges in bioanalysis, such as ion suppression or enhancement from complex matrices (e.g., plasma), can lead to inaccurate results.[2] The use of a stable isotope-labeled (SIL) internal standard, which co-elutes and has nearly identical chemical and physical properties to the analyte, is the gold standard for mitigating these issues.[6][7] this compound serves as an ideal internal standard for 1,2-GDN, as its deuterium (B1214612) labels provide a mass shift for distinct detection by the mass spectrometer without significantly altering its chemical behavior.[1] This ensures that any variability encountered during the analytical process affects both the analyte and the internal standard equally, leading to a highly reliable and reproducible assay.[2]

Principle of Stable Isotope Dilution

The core principle of this method is stable isotope dilution analysis. A known quantity of the heavy isotope-labeled internal standard (this compound) is added to an unknown quantity of the native analyte (1,2-Dinitroglycerin) in the biological sample. The ratio of the instrument response of the native analyte to the internal standard is then used to calculate the analyte's concentration against a calibration curve. This approach corrects for analyte loss during sample processing and for matrix-induced ionization variability.

Experimental Protocols

This protocol is based on established methods for the analysis of nitroglycerin metabolites and general principles of bioanalytical method development.[4][8]

Materials and Reagents

-

Analytes: 1,2-Dinitroglycerin (1,2-GDN) reference standard.

-

Internal Standard: this compound (1,2-GDN-d5).

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade).

-

Reagents: Ammonium Chloride (NH₄Cl), Formic Acid.

-

Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve 1,2-GDN and 1,2-GDN-d5 in methanol to obtain primary stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the 1,2-GDN stock solution with 50:50 methanol/water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution (10 ng/mL): Dilute the 1,2-GDN-d5 stock solution with 50:50 methanol/water to achieve a final concentration of 10 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a fast and effective method for extracting small molecules from plasma.[9]

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

Pipette 100 µL of blank, standard, or sample plasma into the corresponding tubes.

-

Add 20 µL of the 10 ng/mL Internal Standard Spiking Solution to all tubes except the blank.

-

Vortex briefly (approx. 5 seconds).

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on a typical reversed-phase LC-MS/MS method for nitroglycerin metabolites.[4][8]

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.025 mM Ammonium Chloride and 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.025 mM Ammonium Chloride and 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Gradient Elution | 10% B to 95% B over 8 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | See Table 2 |

Table 1: LC-MS/MS System Parameters

Detection and quantification are achieved using Multiple Reaction Monitoring (MRM) in negative ion mode.[4]

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |

| 1,2-Dinitroglycerin | 181.0 | 62.0 (NO₃⁻) | -20 (Typical) |

| This compound | 186.0 | 62.0 (NO₃⁻) | -20 (Typical) |

Table 2: Proposed MRM Transitions for Analyte and Internal Standard (Note: Collision energy should be optimized for the specific instrument used.)

Method Performance and Validation Data

The following tables summarize the expected performance characteristics of this analytical method, based on data from similar published assays.[4][6][10]

Linearity and Sensitivity

| Parameter | Expected Value |

| Calibration Range | 0.05 - 20 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (equivalent to 50 pg/mL)[10] |

Table 3: Expected Linearity and LLOQ

Accuracy and Precision